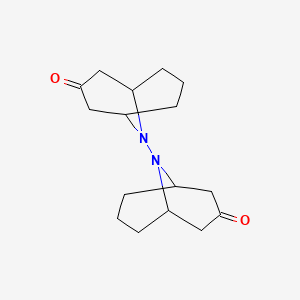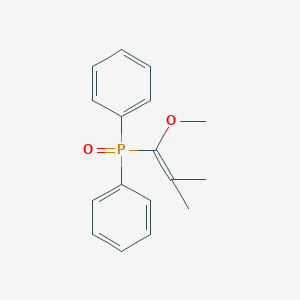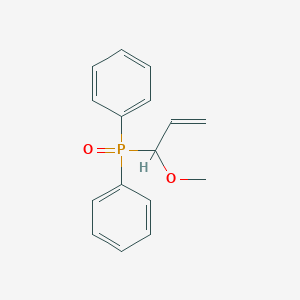
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) is a complex organic compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the nitrogen atom imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) typically involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo(3.3.1)nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo(3.3.1)nonan-9-amines, which can be further converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
Industrial production methods for Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of catalytic hydrogenation and subsequent derivatization reactions are key steps that could be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene.
Major Products
Scientific Research Applications
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds. This catalytic system, often used in conjunction with copper catalysts, enables efficient and selective oxidation under mild conditions .
Comparison with Similar Compounds
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) can be compared to other azabicyclo compounds, such as:
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: Similar structure but with a benzyl group, used in similar oxidation and reduction reactions.
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A nitroxyl radical used as a catalyst in oxidation reactions.
3-Substituted 3-azabicyclo(3.3.1)nonan-9-yl derivatives: Various derivatives formed through substitution reactions, exhibiting diverse chemical properties and applications.
The uniqueness of Bis(9-azabicyclo(33
Properties
| 74773-73-2 | |
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
9-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C16H24N2O2/c19-15-7-11-3-1-4-12(8-15)17(11)18-13-5-2-6-14(18)10-16(20)9-13/h11-14H,1-10H2 |
InChI Key |
MTDSLXCMCXEESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2N3C4CCCC3CC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)



